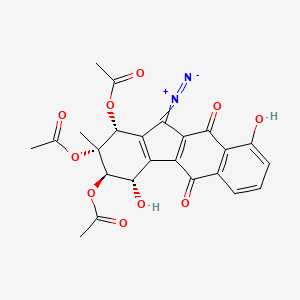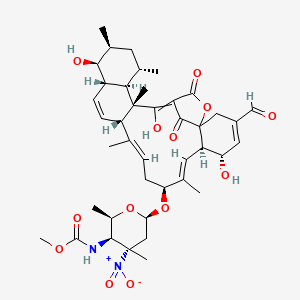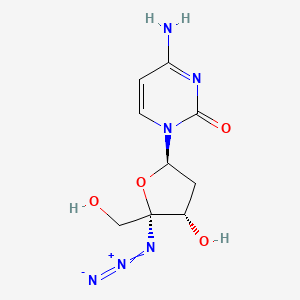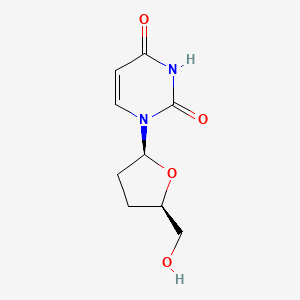
3-Phenyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the fusion of a triazole ring with a benzothiazole ring, which imparts unique chemical and biological properties. The presence of these fused rings makes it a versatile scaffold for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole typically involves the reaction of 4-amino-3-phenyl-5-mercapto-1,2,4-triazole with α-bromoacetophenone in dry dimethylformamide (DMF) in the presence of potassium carbonate. The reaction is initially carried out for 2 hours, followed by the addition of p-toluenesulfonic acid (p-TsOH) to complete the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Applications De Recherche Scientifique
3-Phenyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting poly-ADP-ribose polymerases (PARPs) and tankyrases (TNKS).
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Phenyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole involves its interaction with specific molecular targets. For instance, it competes with nicotinamide in the binding pocket of human poly- and mono-ADP-ribosylating enzymes, such as PARP2 and TNKS2. This inhibition disrupts the enzyme’s activity, leading to the suppression of DNA repair processes in cancer cells, thereby inducing cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazines: These compounds share a similar triazole ring but differ in the fused heterocyclic system.
1,2,4-Triazolo(3,4-b)(1,3,5)thiadiazines: Another variant with a different fusion pattern of the triazole and thiadiazine rings.
1,2,3-Triazolo(5,1-b)(1,3,4)thiadiazines: These compounds have a different arrangement of the triazole and thiadiazine rings.
Uniqueness
3-Phenyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole is unique due to its specific fusion of the triazole and benzothiazole rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets, making it a valuable scaffold for drug development.
Propriétés
Numéro CAS |
19993-96-5 |
|---|---|
Formule moléculaire |
C14H9N3S |
Poids moléculaire |
251.31 g/mol |
Nom IUPAC |
1-phenyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
InChI |
InChI=1S/C14H9N3S/c1-2-6-10(7-3-1)13-15-16-14-17(13)11-8-4-5-9-12(11)18-14/h1-9H |
Clé InChI |
KDTJMEXGCZZEOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12787348.png)

![(2R)-3-cyclohexyl-2-[[2-[[2-[4-[(2R,3R)-1-(4-fluorophenyl)-3-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]sulfanyl-4-oxoazetidin-2-yl]phenoxy]acetyl]amino]acetyl]amino]propanoic acid;2-methylpropan-2-amine](/img/structure/B12787351.png)
![4,11-dimethyl-8-oxa-3,10-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,11-tetraen-7-one](/img/structure/B12787356.png)









